molecular formula C12H21NO2 B13073894 2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid

2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid

Cat. No.: B13073894
M. Wt: 211.30 g/mol
InChI Key: JOHBMMIDSUIJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid typically involves the reaction of spiro[3.6]decane-2-carboxylic acid with aminomethyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in halogenated derivatives .

Scientific Research Applications

2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both aminomethyl and carboxylic acid functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

2-(aminomethyl)spiro[3.6]decane-2-carboxylic acid

InChI

InChI=1S/C12H21NO2/c13-9-12(10(14)15)7-11(8-12)5-3-1-2-4-6-11/h1-9,13H2,(H,14,15)

InChI Key

JOHBMMIDSUIJEN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CC(C2)(CN)C(=O)O

Origin of Product

United States

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